N-(4-Chloro-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Description
This compound features a phenyl ring substituted with a chlorine atom at the 4-position, a methoxy group at the 5-position, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (boronate ester) group at the 2-position. The acetamide moiety is attached to the nitrogen of the aniline derivative. Its structure combines electron-withdrawing (Cl) and electron-donating (methoxy) groups, which influence electronic properties and reactivity. Boronate esters are critical in Suzuki-Miyaura cross-coupling reactions, making this compound a valuable intermediate in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-[4-chloro-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BClNO4/c1-9(19)18-12-8-13(20-6)11(17)7-10(12)16-21-14(2,3)15(4,5)22-16/h7-8H,1-6H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXSFKAZENMLJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2NC(=O)C)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374606-57-1 | |
| Record name | N-[4-chloro-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide typically involves multiple steps:
Formation of the Boronic Ester: The initial step involves the reaction of 4-chloro-5-methoxy-2-iodophenyl acetamide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This reaction forms the boronic ester intermediate.
Coupling Reaction: The boronic ester is then coupled with an appropriate aryl halide using a Suzuki-Miyaura cross-coupling reaction. This step requires a palladium catalyst and a base, typically potassium carbonate, under an inert atmosphere.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated products.
Substitution: Formation of new derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
N-(4-Chloro-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Chloro-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Boronate Esters and Acetamide Moieties
Compound 5b : N-Cyclohexyl-2-phenyl-2-{N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]acetamido}acetamide
- Key Differences :
Compound 5c : N-Cyclohexyl-2-{N-[4-fluoro-3-boronate-benzyl]acetamido}-2-phenylacetamide
- Key Differences :
N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
- Key Differences: Substituents: Boronate ester at the para position; lacks chloro and methoxy groups. Synthetic Yield: 93% via Ir-catalyzed borylation of acetanilide in THF . Regioselectivity: Para selectivity dominates (39:26:27 ratio of di-/mono-/para products) .
3-Methanesulfonyl-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acetamide
Electronic and Steric Effects on Reactivity
- Chloro vs.
- Methoxy Group :
- Boronate Position :
Comparative Data Table
Biological Activity
N-(4-Chloro-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it has a molecular weight of 284.57 g/mol. The presence of a dioxaborolane moiety suggests potential interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential. In vitro assays demonstrated that it exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells. For instance, it showed an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line and a significantly higher IC50 value against non-cancerous MCF10A cells, indicating a favorable therapeutic window .
The anticancer activity appears to be mediated through multiple pathways:
- Inhibition of Cell Proliferation : The compound inhibits key signaling pathways involved in cell growth and survival.
- Induction of Apoptosis : It promotes apoptosis in cancer cells by increasing caspase activity levels .
- Impact on Metastasis : In vivo studies in mice demonstrated that treatment with this compound reduced the incidence of lung metastasis in TNBC models more effectively than the standard treatment TAE226 .
Case Studies
- MDA-MB-231 Cell Line Study : Treatment with N-(4-Chloro-5-methoxy...) resulted in a significant reduction in cell viability compared to untreated controls. The study reported a nearly 20-fold selectivity for cancer cells over normal cells .
- Mouse Model Experiment : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, administration of the compound led to a marked decrease in metastatic nodules over a 30-day treatment period .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C14H19BClNO3 |
| Molecular Weight | 284.57 g/mol |
| IC50 (MDA-MB-231) | 0.126 μM |
| Selectivity Index | 20-fold |
| Animal Model | BALB/c nude mice |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
